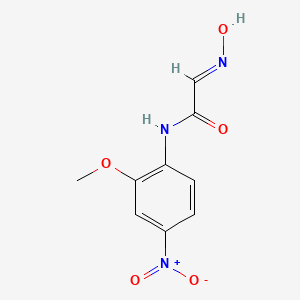

(2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

(2E)-2-(Hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide is an oxime-containing acetamide derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the phenyl ring. The (2E)-configuration of the hydroxyimino group ensures a planar geometry, influencing its reactivity and intermolecular interactions. This compound belongs to the isonitrosoacetanilide family, which serves as precursors for pharmacologically relevant heterocycles such as quinazolines and pyridazinones .

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-17-8-4-6(12(15)16)2-3-7(8)11-9(13)5-10-14/h2-5,14H,1H3,(H,11,13)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLDFKRVWTMLL-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns, stereochemistry, and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- In contrast, the brominated analog (3,5-dibromo-4-methoxy) exhibits stronger halogen bonding, useful in crystal engineering .

- Methoxy Group: The 2-methoxy substituent in the target compound may sterically hinder interactions compared to unsubstituted analogs like N-(2-bromophenyl)-2-(hydroxyimino)acetamide, which lacks steric bulk .

- Oxime vs. Acetamide-Only Derivatives: The hydroxyimino group in the target compound enables tautomerization and coordination with metal ions, unlike N-(2-methoxy-4-nitrophenyl)acetamide, which lacks this functionality .

Pharmacological and Biochemical Relevance

- FPR Receptor Agonists: Pyridazinone-based acetamides (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show potent FPR2 agonism, activating calcium mobilization in neutrophils .

- Anti-Cancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide inhibit cancer cell lines (HCT-1, MCF-7) via sulfonamide-quinazoline interactions .

- Anti-Inflammatory Potential: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms diclofenac in reducing inflammation, suggesting acetamide substituents critically modulate activity .

Biological Activity

(2E)-2-(hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide, also known by its CAS number 67303-27-9, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C9H9N3O5

- Molecular Weight : 239.18 g/mol

- Structure : The compound features a hydroxyimino group and a nitrophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Inhibition of Enzymatic Activity : There is evidence that it can inhibit specific enzymes, which could be relevant for therapeutic applications.

Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds, including this compound. The results indicated that it effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in vitro.

Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial properties against various bacterial strains. The compound exhibited notable inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

Enzyme Inhibition

The compound's ability to inhibit certain enzymes was explored, particularly focusing on its interaction with tyrosinase and other relevant enzymes involved in metabolic pathways.

Case Studies

-

Case Study on Antioxidant Effects :

A research team investigated the effects of this compound on oxidative stress in human cell lines. The study found that treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS), suggesting its potential as a protective agent against cellular damage. -

Case Study on Antimicrobial Efficacy :

A comparative study assessed the antimicrobial efficacy of several compounds, including this compound, against multi-drug resistant strains. The findings highlighted its effectiveness as a potential candidate for further development into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.